4-Methyl-1,3-dioxol-2-one

CAS No.:

Cat. No.: VC18329120

Molecular Formula: C4H4O3

Molecular Weight: 100.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4O3 |

|---|---|

| Molecular Weight | 100.07 g/mol |

| IUPAC Name | 4-methyl-1,3-dioxol-2-one |

| Standard InChI | InChI=1S/C4H4O3/c1-3-2-6-4(5)7-3/h2H,1H3 |

| Standard InChI Key | HXXOPVULXOEHTK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=COC(=O)O1 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

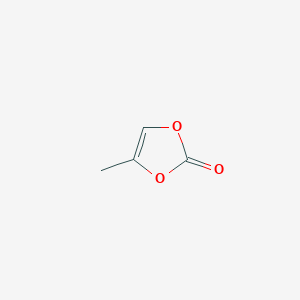

4-Methyl-1,3-dioxol-2-one is systematically named (R,S)-4-methyl-1,3-dioxolan-2-one, reflecting its chiral dioxolane ring system. The racemic mixture is assigned the CAS number 108-32-7, while its enantiomers, (S)-4-methyl-1,3-dioxolan-2-one and (R)-4-methyl-1,3-dioxolan-2-one, are registered under CAS numbers 51260-39-0 and 16606-55-6, respectively . The compound’s structure consists of a five-membered ring containing two oxygen atoms and a methyl group at the 4-position, contributing to its stereochemical complexity and reactivity (Figure 1).

Table 1: Key Identifiers of 4-Methyl-1,3-dioxol-2-one

| Property | Value |

|---|---|

| CAS Number (Racemate) | 108-32-7 |

| Molecular Formula | CHO |

| Molar Mass | 102.09 g/mol |

| Chiral Enantiomers | (S)-51260-39-0; (R)-16606-55-6 |

Stereochemical Considerations

The chirality of 4-methyl-1,3-dioxol-2-one arises from the asymmetric carbon at the 4-position. Industrial production typically yields the racemic mixture, though enantioselective synthesis methods employing chiral catalysts—such as zinc iodide complexes or organocatalysts—have been explored for specialized applications . The (S)-enantiomer, for instance, demonstrates distinct reactivity in asymmetric organic transformations, though its industrial adoption remains limited due to cost considerations .

Synthesis and Industrial Production

Conventional Laboratory Synthesis

The most widely reported synthesis route involves the cycloaddition of propylene oxide with carbon dioxide under catalytic conditions. This method, optimized for high yield and selectivity, employs catalysts such as alkali metal halides, quaternary ammonium salts, or metal-organic frameworks (MOFs). For example, a reaction conducted at 80–120°C and 2–4 MPa CO pressure using zinc bromide as a catalyst achieves conversions exceeding 90% . The exothermic nature of the reaction necessitates precise temperature control to prevent side reactions, such as the formation of polycarbonate byproducts.

Scalable Industrial Methods

Industrial production leverages continuous flow reactors to enhance efficiency and reproducibility. A representative process involves:

-

Feedstock Preparation: Propylene oxide and CO are purified to remove moisture and impurities.

-

Reaction Phase: The substrates are fed into a tubular reactor containing a heterogeneous catalyst (e.g., immobilized ionic liquids on silica gel).

-

Product Isolation: The crude product is distilled under reduced pressure to separate unreacted propylene oxide, yielding 4-methyl-1,3-dioxol-2-one with >99% purity .

Table 2: Optimized Industrial Synthesis Parameters

| Parameter | Value |

|---|---|

| Temperature | 100–120°C |

| Pressure | 3–4 MPa CO |

| Catalyst Loading | 1–2 wt% ionic liquid/SiO |

| Conversion Rate | 92–95% |

Physicochemical Properties

Thermal and Solvent Characteristics

4-Methyl-1,3-dioxol-2-one exhibits a broad liquid range (−48.8°C to 243°C), making it suitable for high-temperature applications. Its high dielectric constant (ε = 64.9 at 25°C) and dipole moment (4.9 D) underpin its efficacy as a solvent for electrolytes and polar polymers .

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | −48.8°C to −49.5°C |

| Boiling Point | 241.8–243°C |

| Density (20°C) | 1.20–1.21 g/cm³ |

| Vapor Pressure (20°C) | 0.04 hPa |

| Water Solubility (25°C) | 175 g/L |

Reactivity and Stability

The compound hydrolyzes in aqueous media to form propylene glycol and carbon dioxide, with a half-life of 47.2 hours in phosphate buffer at 37°C . This reactivity is exploited in controlled-release formulations and biodegradable polymers.

| Endpoint | Result |

|---|---|

| LD (Oral, Rat) | >5000 mg/kg |

| NOAEC (Inhalation, Rat) | 50 mg/m³ |

| MAK Value | 2 ml/m³ (8.5 mg/m³) |

Regulatory Guidelines

The German MAK Commission classifies 4-methyl-1,3-dioxol-2-one under Peak Limitation Category I with an excursion factor of 1, reflecting its localized irritant effects . Occupational exposure limits are set at 2 ml/m³ (8.5 mg/m³), with pregnancy risk designated as Group C (no proven risk at workplace concentrations) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume